molecular formula C8H8N2 B102233 2-Amino-2-phenylacetonitrile CAS No. 16750-42-8

2-Amino-2-phenylacetonitrile

Cat. No.: B102233
CAS No.: 16750-42-8
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetonitrile is a nitrile compound characterized by the presence of an amino group and a phenyl group attached to the same carbon atom. Its molecular formula is C8H8N2, and it is known for its role as a building block in organic synthesis . This compound is a derivative of phenylacetonitrile, where one of the alpha-hydrogens is replaced by an amino group .

Scientific Research Applications

2-Amino-2-phenylacetonitrile has diverse applications in scientific research:

Safety and Hazards

2-Amino-2-phenylacetonitrile may cause serious eye irritation, be toxic if swallowed or in contact with skin, and be fatal if inhaled . It may also cause damage to the central nervous system and respiratory system through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

2-Amino-2-phenylacetonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can affect the metabolism of other compounds processed by this enzyme, potentially altering their pharmacokinetics and pharmacodynamics.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause serious eye irritation and respiratory irritation . These effects indicate that this compound can significantly impact cellular health and function, potentially leading to adverse outcomes in exposed cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a Bronsted base, capable of accepting a hydron from a donor . This property allows it to participate in a range of biochemical reactions, including enzyme inhibition and activation. Additionally, its interaction with CYP1A2 suggests that it can modulate enzyme activity, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation over prolonged exposure . These findings highlight the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies to understand its full impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it has been shown to cause toxic effects, including skin and respiratory irritation . These findings suggest that there is a threshold beyond which this compound becomes harmful, emphasizing the need for careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role as a CYP1A2 inhibitor indicates that it can affect the metabolism of other compounds processed by this enzyme . This interaction can lead to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . These properties influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently . Another method involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Phenylacetonitrile: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

    2-Aminobenzyl cyanide: Similar structure but with different reactivity due to the position of the amino group.

    Benzyl cyanide: Similar to phenylacetonitrile but without the amino group

Uniqueness: 2-Amino-2-phenylacetonitrile’s unique combination of an amino and phenyl group attached to the same carbon atom makes it a versatile intermediate in organic synthesis. Its reactivity in nucleophilic substitution and oxidation-reduction reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

2-amino-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIHSSVKTWPPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871426
Record name Amino(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-42-8
Record name 16750-42-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylacetonitrile
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Synthesis routes and methods I

Procedure details

To a 0.3 ml aqueous solution of 46 mg of sodium cyanide and 55 mg of ammonium chloride was added a solution of 100 mg of benzaldehyde in 0.3 ml of methanol, and the resulting mixture was stirred at room temperature for 5 hours. After adding aqueous solution of ammonium chloride to the reaction mixture, it was extracted with ethyl acetate twice. The organic layer was washed successively with a saturated aqueous solution of ammonium chloride and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. Then, the crude product was purified and separated by LC-MS, to give 44.2 mg of the title compound as colorless crystals.
[Compound]
Name
aqueous solution
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 millimoles (1.031 g) of benzonitrile are dissolved in 10 ml of anhydrous toluene of 0° C., under an argon atmosphere. 15 millimoles of a toluenic solution 1.5 M of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The reaction mixture is maintained at 0° C. for 1 hour, then 2 ml (1.5 eq) of trimethylsilyl cyanide are added. The stirring is maintained for 3 hours at room temperature, then the mixture is hydrolyzed with 10 ml of methanol then with pasty sodium sulfate. After purification of α-aminonitrile by an acid-base extraction there was obtained 0.820g of 2-amino-2-phenyl-acetonitrile with a yield of 62%.
Quantity
1.031 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

20 millimoles (2.06 g) of benzonitrile are dissolved in 20 ml of anhydrous toluene, at 0° C., under an argon atmosphere. 30 millimoles of a toluenic solution 1.5 M of diisobutylaluminum hydride (20 ml) are added, dropwise, at this temperature. The temperature is maintained at 0° C. for 1 hour, then the reaction mixture is added with 50 ml of a normal solution of sodium cyanide in dimethylformamide. The mixture is maintained at room temperature for 3 hours while stirring, then hydrolyzed with 20 ml of methanol, and with pasty sodium sulfate. After purification of the so obtained α-aminonitrile by an acid-base extraction, there are obtained 0.350 g of 2-amino-2-phenyl acetonitrile, with a yield of 29%.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
normal solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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